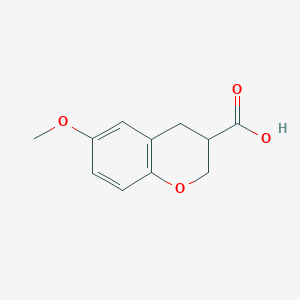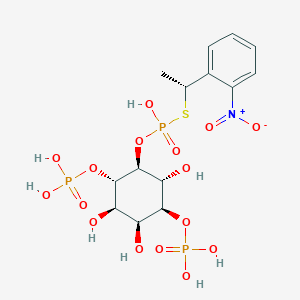
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate, also known as (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate, is a useful research compound. Its molecular formula is C21H22F3NO7S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One of the primary research applications of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is in the synthesis of complex organic compounds and peptides. For instance, it has been used in stereocontrolled synthesis, demonstrating its utility in the creation of hydroxyethylene dipeptide isosteres, a key component in peptide synthesis, highlighting the compound's significance in the development of synthetic methodologies for peptides and related structures (Nadin, Lopez, Neduvelil, & Thomas, 2001). Additionally, secondary benzylation techniques catalyzed by metal triflates, such as lanthanoid and hafnium triflate, have been explored using related benzyl alcohol derivatives, emphasizing the role of these compounds in nucleophilic substitution reactions and the formation of complex organic structures (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).
Deprotection Strategies
The research also delves into the optimization of deprotection strategies for tert-butoxycarbonyl groups, which are pivotal in peptide synthesis for protecting amino acids during chain assembly. One study highlights improved selectivity in the removal of tert-butoxycarbonyl groups, showcasing advancements in peptide synthesis and modification techniques, which is critical for the synthesis of peptides with precise structures (Bodanszky & Bodanszky, 2009).
Photophysical Properties and Functionalization
Exploration of photophysical properties of derivatives and their functionalization for various applications, including materials science and photobiology, is another significant area of research. A study on the influence of substituents in the phenyl ring of related compounds on photophysical properties highlights the potential of these materials in developing new photofunctional materials, indicating the versatility of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate derivatives in a wide range of scientific fields (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).
Eigenschaften
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHCTGLTGKBCGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592209 |
Source


|
| Record name | Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate | |
CAS RN |
176505-40-1 |
Source


|
| Record name | Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)



![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)




